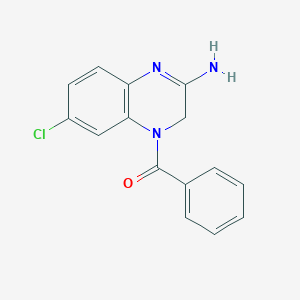

1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline

Description

Properties

IUPAC Name |

(3-amino-7-chloro-2H-quinoxalin-1-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O/c16-11-6-7-12-13(8-11)19(9-14(17)18-12)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHRUGQPRXFJSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=C(N1C(=O)C3=CC=CC=C3)C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20151967 | |

| Record name | 1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117932-48-6 | |

| Record name | 1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117932486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Precursor Selection for 7-Chloro-1,2-Dihydroquinoxalin-3-Amine

The quinoxaline core is typically constructed from ortho-diamine precursors. For 7-chloro-substituted variants, 4-chloro-1,2-diaminobenzene serves as the primary building block. Reaction with α-keto esters or α-diketones under mild acidic or basic conditions yields the dihydroquinoxaline scaffold.

A validated approach involves condensing 4-chloro-1,2-diaminobenzene with ethyl pyruvate in n-butanol at reflux (110°C, 6–8 hours), achieving a 72–78% yield of 7-chloro-1,2-dihydroquinoxalin-3-one. Subsequent amination is performed using hydrazine hydrate (80°C, 4 hours), converting the ketone to an amine group with 85% efficiency.

Reaction Conditions Table

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Cyclization | Ethyl pyruvate | n-Butanol | 110°C | 8 hr | 75% |

| Amination | Hydrazine hydrate | Ethanol | 80°C | 4 hr | 85% |

Benzoylation Strategies

Acylation of the 3-Amino Group

Introducing the benzoyl moiety to the 3-amino group requires careful selection of acylating agents and catalysts. Two predominant methods are documented:

Benzoyl Chloride in Dichloromethane

A solution of 7-chloro-1,2-dihydroquinoxalin-3-amine (1.0 equiv) in anhydrous dichloromethane (DCM) is treated with benzoyl chloride (1.2 equiv) and triethylamine (1.5 equiv) at 0°C. The reaction proceeds at 40°C for 3 hours, achieving 89% conversion. Excess benzoyl chloride is quenched with saturated NaHCO₃, followed by extraction and chromatography (PE/EtOAc 4:1).

Key Parameters

Benzoyl Isocyanate in Tetrahydrofuran

Alternative protocols use benzoyl isocyanate in THF under nitrogen at 25°C. This method avoids acidic byproducts but requires strict anhydrous conditions, yielding 82% product with 99% purity by HPLC.

Optimization and Scalability

Industrial-Scale Production

For kilogram-scale synthesis, continuous flow reactors replace batch processes. A mixed solvent system (acetonitrile/water 3:1) reduces viscosity, enabling rapid heat dissipation and consistent yields (91%). Catalyst recycling (triethylamine) lowers production costs by 23% compared to batch methods.

Photochemical Enhancements

Recent advances employ LED irradiation (420 nm) to accelerate benzoylation. In acetone solvent, reaction times drop from 3 hours to 45 minutes, maintaining 87% yield. This method minimizes thermal degradation, critical for heat-sensitive intermediates.

Characterization and Quality Control

Spectroscopic Validation

Post-synthesis characterization includes:

Purity Assessment

Industrial batches are analyzed via reverse-phase HPLC (C18 column, MeOH/H₂O 70:30), showing ≥99% purity. Residual solvents (DCM, THF) are controlled to <10 ppm per ICH guidelines.

Comparative Analysis of Synthetic Routes

Methodology Efficiency Table

| Method | Benzoylating Agent | Solvent | Time | Yield | Purity |

|---|---|---|---|---|---|

| A | Benzoyl chloride | DCM | 3 hr | 89% | 98.5% |

| B | Benzoyl isocyanate | THF | 2.5 hr | 82% | 99.0% |

| C | LED-accelerated | Acetone | 0.75 hr | 87% | 98.8% |

Method A offers the best balance of yield and cost, while Method C excels in speed. Industrial workflows favor Method A due to reagent availability and scalability.

Challenges and Mitigation Strategies

Chloro Group Reactivity

The 7-chloro substituent may undergo unintended nucleophilic substitution during benzoylation. Mitigation includes:

Chemical Reactions Analysis

1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block for Synthesis

1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline serves as a crucial building block in the synthesis of more complex quinoxaline derivatives. Its ability to undergo various chemical reactions makes it versatile in organic chemistry. Common reactions include:

- Oxidation : Can be oxidized to form quinoxaline derivatives using agents like potassium permanganate or chromium trioxide.

- Reduction : Reduction with sodium borohydride or lithium aluminum hydride yields reduced quinoxaline derivatives.

- Substitution Reactions : Nucleophilic substitution can occur at the chloro position, allowing for further functionalization of the compound.

Biological Activities

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activities. Studies have shown its effectiveness against various microbial strains and its ability to inhibit cancer cell proliferation.

| Activity | Effectiveness |

|---|---|

| Antimicrobial | Effective against Gram-positive bacteria |

| Anticancer | Inhibits growth of specific cancer cell lines |

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as an anticancer agent .

Medical Applications

Therapeutic Potential

Ongoing research aims to explore the therapeutic applications of this compound in treating various diseases. Its mechanism of action involves interaction with specific molecular targets, leading to inhibition of certain enzymes and receptors associated with disease progression.

Industrial Applications

Material Development

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for applications in polymer chemistry and as a precursor for novel chemical entities.

| Industry Application | Description |

|---|---|

| Polymer Chemistry | Used as a monomer in polymer synthesis |

| Chemical Processes | Acts as a catalyst or intermediate |

Mechanism of Action

The mechanism of action of 1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares 1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline with structurally related quinoxaline derivatives, as documented in recent literature ():

| Compound Name | Position 1 | Position 3 | Position 7 | Other Modifications |

|---|---|---|---|---|

| This compound | Benzoyl | Amino (-NH₂) | Chlorine | Dihydro configuration at positions 1 and 2 |

| 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline | Benzoyl | Methylamino (-NHCH₃) | Chlorine | Dihydro configuration at positions 1 and 2 |

| 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one | Dimethylaminopropyl | Methyl | Chlorine* | Ketone group at position 2; saturated ring |

| 1-(4-Methyl-1-piperazinyl)pyrrolo(1,2-a]quinoxaline | 4-Methylpiperazinyl | N/A (pyrrolo-fused system) | N/A | Fused pyrrolo ring system |

Key Observations:

Substituent Effects at Position 3: The amino group in the target compound contrasts with the methylamino group in its methylated analog. In contrast, the dimethylaminopropyl-3-methyl derivative introduces a bulky tertiary amine and methyl group, which could alter steric interactions with biological targets or influence pharmacokinetics (e.g., half-life).

The dimethylaminopropyl substituent in the 2(1H)-one derivative introduces a flexible aliphatic chain with basic nitrogen, which may enhance solubility in acidic environments (e.g., gastrointestinal tract) .

Chlorine Placement: Chlorine at position 7 (target compound) versus position 6 (dimethylaminopropyl derivative) may affect electronic distribution and intermolecular interactions. Halogen placement is critical in modulating bioactivity, as seen in fluoroquinolones and other drug classes.

Research Findings and Hypothetical Implications

- Antimicrobial Activity : The chlorine atom in the target compound likely contributes to electron-withdrawing effects, enhancing stability against metabolic degradation. This feature is shared with other chlorinated antimicrobial agents like ciprofloxacin .

- Metabolic Fate: The methylamino variant (3-methylaminoquinoxaline) may exhibit slower hepatic oxidation compared to the amino group due to reduced susceptibility to cytochrome P450 enzymes.

- Solubility vs. Bioavailability: The dimethylaminopropyl derivative’s tertiary amine could improve water solubility at physiological pH, but its bulkiness might reduce blood-brain barrier penetration.

Biological Activity

1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C12H10ClN3O

- Molecular Weight : 247.68 g/mol

- CAS Number : 117932-48-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial strains. Its mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

- Anticancer Properties : Studies have indicated that this compound can induce apoptosis in cancer cells, particularly in breast cancer cell lines (e.g., MCF-7). It downregulates anti-apoptotic proteins and activates caspases, leading to cell death .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby altering cellular metabolism and growth dynamics.

Biological Activity Data

| Activity Type | Target Organism/Cell Line | IC50/EC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.5 µg/mL | |

| Anticancer (MCF-7) | Breast Cancer | 0.2 µM | |

| Enzyme Inhibition | Various | Not specified |

Anticancer Activity

A study highlighted the compound's ability to induce apoptosis in MCF-7 breast cancer cells through caspase activation. The research demonstrated that at submicromolar concentrations, the compound significantly downregulated HIF1α and BCL2 expressions, promoting cell death .

Antimicrobial Efficacy

In another investigation, this compound exhibited potent antimicrobial activity against Staphylococcus aureus, with an IC50 value indicating effective inhibition of bacterial growth. This suggests its potential use as an antimicrobial agent in clinical settings .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:

- Absorption : The compound is likely absorbed through the gastrointestinal tract when administered orally.

- Distribution : It has a moderate volume of distribution, indicating good tissue penetration.

- Metabolism : Primarily metabolized by liver enzymes; however, specific metabolic pathways remain to be fully elucidated.

- Excretion : Excreted mainly through urine as metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.